2,3,3,3-Tetrafluoro-2-methylpropan-1-ol
Description
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol is a fluorinated primary alcohol characterized by a methyl group at the C2 position and four fluorine atoms distributed across the C2 and C3 carbons (Figure 1). Its molecular formula is C₄H₅F₄O, with an estimated molecular weight of ~145 g/mol (calculated from atomic masses). The compound’s structure combines steric hindrance from the methyl group with the strong electron-withdrawing effects of fluorine, influencing its physicochemical properties and reactivity.
Fluorinated alcohols like this are often utilized as intermediates in pharmaceuticals, agrochemicals, or specialty materials due to their unique polarity and stability.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O/c1-3(5,2-9)4(6,7)8/h9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINHKGRZOJWKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2,3,3,3-tetrafluoropropene with methanol in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs .
Chemical Reactions Analysis
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological molecules.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-methylpropan-1-ol involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The fluorine atoms in the compound contribute to its unique reactivity and stability, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Fluorine Atoms | Substituents | Key Features |
|---|---|---|---|---|---|
| 2,3,3,3-Tetrafluoro-2-methylpropan-1-ol | C₄H₅F₄O | ~145 | 4 | 2-methyl, 2,3,3,3-F | Branched structure, high steric hindrance |
| 2,2,3,3-Tetrafluoro-1-propanol | C₃H₄F₄O | 132.06 | 4 | 2,2,3,3-F | Linear chain, symmetrical fluorination |
| 1,1,1-Trichloro-2-methyl-2-propanol | C₄H₇Cl₃O | 186.46 | 0 | 2-methyl, 1,1,1-Cl | Chlorinated analog, higher molecular weight |
Key Observations :
- Branching vs.
- Halogen Type : Fluorine’s electronegativity enhances the acidity of the hydroxyl group (estimated pKa ~10–11 ) compared to chlorinated analogs (pKa ~12–13 ) .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
| Property | 2,3,3,3-Tetrafluoro-2-methylpropan-1-ol | 2,2,3,3-Tetrafluoro-1-propanol | 1,1,1-Trichloro-2-methyl-2-propanol |
|---|---|---|---|
| Boiling Point (°C) | Not reported | Not available | 173–175 |
| Water Solubility | Low (estimated) | Moderate | Low |
| Acidity (pKa) | ~10–11 | ~10–12 | ~12–13 |
Key Findings :
- Boiling Points : The chlorinated analog () has a higher boiling point (173–175°C) due to stronger van der Waals forces, whereas fluorinated alcohols may exhibit lower boiling points despite higher polarity .
- Solubility: Fluorine’s hydrophobicity reduces water solubility compared to non-fluorinated alcohols, but the hydroxyl group mitigates this effect slightly.
Biological Activity
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol is a fluorinated alcohol that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
The molecular formula for 2,3,3,3-Tetrafluoro-2-methylpropan-1-ol is , and its molecular weight is approximately 146.08 g/mol. The compound is characterized by the presence of four fluorine atoms attached to a methylated propane backbone, which significantly influences its reactivity and biological interactions.
The biological activity of 2,3,3,3-Tetrafluoro-2-methylpropan-1-ol is largely attributed to its ability to interact with various molecular targets. Its fluorinated structure allows it to engage in unique interactions such as hydrogen bonding and van der Waals forces. These interactions can alter the behavior of biological molecules, making it a valuable compound in biochemical studies.
Biological Activity Overview
Research into the biological activities of 2,3,3,3-Tetrafluoro-2-methylpropan-1-ol has revealed several potential applications:
- Antimicrobial Activity : Studies have indicated that fluorinated alcohols can exhibit antimicrobial properties. The presence of fluorine atoms may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Pharmaceutical Applications : The compound's unique properties make it a candidate for use as an intermediate in drug synthesis. Its ability to mimic biological molecules may facilitate the development of novel therapeutics.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Properties
In a recent study examining the antimicrobial effects of various fluorinated compounds, 2,3,3,3-Tetrafluoro-2-methylpropan-1-ol was tested against common pathogens such as E. coli and S. aureus. The results indicated significant inhibition of bacterial growth at specific concentrations (MIC values), suggesting its potential as an antimicrobial agent.
Case Study 2: Pharmaceutical Applications
Another investigation focused on the synthesis of drug candidates utilizing 2,3,3,3-Tetrafluoro-2-methylpropan-1-ol as a key intermediate. The study highlighted how the compound's structural characteristics allowed for enhanced bioactivity in synthesized drugs compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
